molecular formula C15H18N2O3 B1312232 tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate CAS No. 689232-04-0

tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

Cat. No.: B1312232
CAS No.: 689232-04-0
M. Wt: 274.31 g/mol
InChI Key: DORDHFROSMQOBC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate typically involves the reaction of indole derivatives with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various indole-based compounds .

Biology and Medicine: Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for further research in these areas .

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a useful compound for developing new drugs .

Mechanism of Action

The mechanism of action of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is unique due to its specific structure, which combines the indole ring with a tert-butyl carbamate group. This combination enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-13(18)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORDHFROSMQOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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